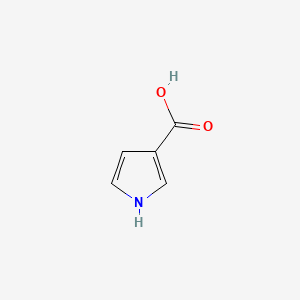

Pyrrole-3-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

1H-pyrrole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5NO2/c7-5(8)4-1-2-6-3-4/h1-3,6H,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOYOPBSXEIZLRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC=C1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

121536-25-2 | |

| Record name | Poly(pyrrole-3-carboxylic acid) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=121536-25-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID90900989 | |

| Record name | NoName_35 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90900989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

931-03-3 | |

| Record name | Pyrrole-3-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=931-03-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-pyrrole-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways for Pyrrole 3 Carboxylic Acid and Its Derivatives

Classical and Contemporary Synthetic Routes to Pyrrole-3-carboxylic Acid

Hantzsch Pyrrole (B145914) Synthesis and its Adaptations for this compound

The Hantzsch pyrrole synthesis is a well-established method that traditionally involves the reaction of a β-ketoester with an α-haloketone in the presence of ammonia (B1221849) or a primary amine. scispace.compharmaguideline.com While this method often produces N-substituted pyrroles, the yields can sometimes be low. syrris.comscispace.com

Adaptations of the Hantzsch synthesis have been developed to specifically target pyrrole-3-carboxylic acids. One notable advancement is a one-step continuous flow synthesis. syrris.jpresearchgate.netacs.org This method utilizes the reaction of tert-butyl acetoacetates, primary amines, and 2-bromoketones. syrris.jpresearchgate.net A key feature of this process is the in situ hydrolysis of the tert-butyl ester by the hydrogen bromide (HBr) generated as a byproduct, directly yielding the this compound. syrris.comscispace.comsyrris.jpresearchgate.net This flow chemistry approach has been shown to be more efficient than traditional batch synthesis, offering higher yields in a shorter amount of time. syrris.com For example, the synthesis of 1-benzyl-2-methyl-5-phenyl-1H-pyrrole-3-carboxylic acid yielded 65% in a flow process compared to 40% in a batch reaction. syrris.com This methodology has been successfully applied to the multi-step synthesis of pyrrole-3-carboxamides. scispace.comsyrris.jpresearchgate.net

The Hantzsch synthesis can be adapted to introduce various substituents. For instance, using different α-haloaldehydes and acylacetates allows for the preparation of various 2-alkyl- and 2,4-dialkylthis compound ethyl esters. cdnsciencepub.com Furthermore, photoinduced Hantzsch-type reactions using catalytic Ir(ppy)3 have been reported for the synthesis of polysubstituted pyrroles from α-bromo ketones and enaminones. nih.gov

Table 1: Comparison of Batch vs. Flow Hantzsch Synthesis for 1-benzyl-2-methyl-5-phenyl-1H-pyrrole-3-carboxylic acid

| Synthesis Method | Yield | Reference |

|---|---|---|

| In-flask (Batch) | 40% | syrris.com |

| Continuous Flow | 65% | syrris.com |

Knorr Pyrrole Synthesis and this compound Formation

The Knorr pyrrole synthesis is another cornerstone in pyrrole chemistry, typically involving the condensation of an α-amino-ketone with a compound containing an electron-withdrawing group α to a carbonyl group, such as a β-ketoester. pharmaguideline.comwikipedia.org The reaction is often catalyzed by zinc and acetic acid and proceeds at room temperature. wikipedia.org Due to the instability and tendency of α-aminoketones to self-condense, they are usually prepared in situ, often from the corresponding oxime. wikipedia.org

The classic Knorr synthesis, which uses two equivalents of ethyl acetoacetate, leads to the formation of diethyl 3,5-dimethylpyrrole-2,4-dicarboxylate, famously known as Knorr's Pyrrole. wikipedia.org While this provides a pyrrole core, it is substituted at the 2 and 4 positions with carboxylates. To obtain a this compound derivative, modifications and subsequent reactions are necessary. For instance, selective saponification of the ester at the 2-position can be achieved with one equivalent of sodium hydroxide (B78521), while hydrolysis of the 4-ester group can be accomplished using concentrated sulfuric acid followed by water. wikipedia.org

The mechanism of the Knorr synthesis involves the initial condensation of the amine and ketone to form an imine, which then tautomerizes to an enamine. wikipedia.org This is followed by cyclization, elimination of a water molecule, and subsequent isomerization to form the aromatic pyrrole ring. wikipedia.orgchemtube3d.com

Paal-Knorr Pyrrole Synthesis and this compound Applications

The Paal-Knorr synthesis provides a straightforward route to substituted pyrroles by condensing a 1,4-dicarbonyl compound with ammonia or a primary amine. pharmaguideline.comwikipedia.org This method is highly versatile and can be performed under various conditions, including with mild Lewis acids or even under microwave irradiation. alfa-chemistry.com The reaction mechanism involves the amine attacking the two carbonyl groups sequentially to form a ring, which then dehydrates to yield the pyrrole. alfa-chemistry.com

While the direct synthesis of this compound via the Paal-Knorr method is less common, the reaction is widely used to construct the core pyrrole ring, which can then be functionalized. For example, a 1,4-dicarbonyl compound bearing the desired substituents at what will become the 2- and 5-positions of the pyrrole can be reacted with an appropriate amine. If the starting dicarbonyl compound contains an ester group at the appropriate position, a pyrrole carboxylate can be formed, which can then be hydrolyzed to the carboxylic acid.

Recent advancements have introduced greener approaches to the Paal-Knorr synthesis. One such method involves the reaction of primary amines with biosourced 3-hydroxy-2-pyrones, which act as masked 1,4-dicarbonyl compounds. This can be performed under mild, catalyst-free conditions to yield N-substituted pyrrole carboxylic acids. L-proline has also been used as a catalyst for the Paal-Knorr synthesis to create highly functionalized pyrrole derivatives. rsc.org

Van Leusen Tosmic Approach for this compound Synthesis

The Van Leusen pyrrole synthesis is a powerful method that utilizes tosylmethyl isocyanide (TosMIC) in a [3+2] cycloaddition reaction with electron-deficient alkenes under basic conditions. nih.gov This reaction is particularly useful for synthesizing 3-substituted and 3,4-disubstituted pyrroles. nih.gov The electron-withdrawing group of the alkene typically ends up at the 3-position of the resulting pyrrole ring. nih.gov

This approach is highly effective for the synthesis of this compound derivatives. znaturforsch.com The reaction of an α,β-unsaturated ester (a Michael acceptor) with TosMIC in the presence of a base like sodium hydride directly yields a pyrrole-3-carboxylate ester. nih.govznaturforsch.com This ester can then be easily hydrolyzed to the corresponding this compound. znaturforsch.com For example, the reaction of a substituted acrylic ester with TosMIC, followed by methylation and basic hydrolysis, provides the target this compound in good yield. znaturforsch.com This route is often preferred for large-scale synthesis due to its efficiency and the commercial availability of starting materials. znaturforsch.com

The reaction mechanism involves the base-induced formation of a carbanion from TosMIC, which then attacks the α,β-unsaturated compound. nih.gov This is followed by an intramolecular [3+2] cycloaddition and elimination of the tosyl group to form the aromatic pyrrole ring. nih.gov The Van Leusen reaction has a broad substrate scope and is operationally simple. nih.gov

Table 2: Example of Van Leusen Synthesis for a this compound Derivative znaturforsch.com

| Reactants | Reagents | Product | Overall Yield |

|---|---|---|---|

| Substituted acrylic ester, TosMIC, Methyl iodide | Sodium hydride, then base for hydrolysis | 1-methyl-4-(trifluoromethyl)this compound | 65-70% (for ester) |

Glycine (B1666218) Route for this compound Synthesis

An alternative strategy for preparing this compound derivatives involves using glycine or its derivatives as a key starting material. znaturforsch.comvulcanchem.com This method typically begins with the reaction of a β-ketoester with formic acid orthoethylester, followed by reaction with glycine ethyl ester. znaturforsch.com Subsequent treatment with a base like sodium ethoxide leads to a pyrrole-2,4-dicarboxylate. znaturforsch.com To arrive at a this compound, selective deacetylation and hydrolysis steps are required. znaturforsch.com

For instance, the synthesis of 1-methyl-4-(trifluoromethyl)this compound can be achieved via the glycine route starting from a trifluorinated β-ketoester. znaturforsch.com The process involves several steps, including condensation, cyclization, deacetylation, methylation, and finally, hydrolysis to yield the desired product. znaturforsch.com This route, while effective, can be longer than the Tosmic approach. znaturforsch.com

Another variation involves the condensation of glycine derivatives with fluorinated enol ethers, followed by cyclization using acetic anhydride. vulcanchem.com A [3+2] cycloaddition process involving benzylidenemalononitriles and ethyl glycinate (B8599266) hydrochloride has also been used to synthesize 5-amino-1H-pyrrole-2-carboxylates. nih.gov

Cyclization Reactions in this compound Synthesis

Various other cyclization reactions are employed to synthesize the this compound core. These often involve the intramolecular cyclization of suitably functionalized acyclic precursors.

One such method is the acid-catalyzed intramolecular cyclization of β-enamino amides. mdpi.com For example, the acylation of an enaminoamide with N-Boc-glycine, followed by treatment with trifluoroacetic acid (TFA), leads to the deprotection of the Boc group and subsequent cyclization to form a 2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylic acid phenylamide in high yield. mdpi.com

Another approach involves the iodine-mediated synthesis of 2,3,5-trisubstituted pyrroles from arylacetylenes and β-enaminones. nih.gov The proposed mechanism starts with the α-iodination of the alkyne, followed by oxidation to a dicarbonyl intermediate, which then condenses with the β-enaminone and cyclizes to form the pyrrole ring. nih.gov

Furthermore, a one-pot, three-step synthesis of 1,2,3,5-tetrasubstituted pyrroles has been developed involving the aza-Michael addition of methyl 3-iminoacrylates with secondary amines, followed by intramolecular cyclization and silylation. clockss.org This sequence leads to the formation of pyrrole-3-carboxylate derivatives. clockss.org

Oxidative Cyclization Pathways to this compound Derivatives

Oxidative cyclization represents a key strategy for synthesizing pyrrole derivatives. One notable approach involves the copper/manganese co-oxidized cyclization of amino acid esters to produce tetrasubstituted pyrroles. nih.gov This method proceeds through a sequence of dehydrogenations, deamination, and ultimately, oxidative cyclization, and is effective for substrates with both electron-donating and electron-withdrawing groups. nih.gov This technique has been successfully applied to the total synthesis of natural products like lycogarubin C and chromopyrrolic acid. nih.gov

Another significant pathway is the oxidative cyclization of β-enaminones, which has been extensively studied for the preparation of pyrrolin-4-ones bearing a carbamoyl, acyl, or alkoxycarbonyl group at the C3-position. researchgate.netmdpi.com This process can also be carried out in a one-pot reaction starting from β-ketoamides. researchgate.netmdpi.com For instance, the cyclization of a glycine-derived enamino amide has been shown to yield 2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylic acid phenylamide. researchgate.net The reaction mechanism for some of these cyclizations involves a 5-exo-trig addition followed by elimination. mdpi.com

Furthermore, an iodoxybenzoic acid-mediated oxidative cyclization of N-hydroxyalkyl enamines provides a metal-free alternative for producing 2,3-disubstituted pyrroles. organic-chemistry.org Palladium(II)-catalyzed oxidative processes have also been developed to construct polysubstituted pyrroles from N-homoallylicamines and arylboronic acids through a cascade of C-C and C-N bond formations. organic-chemistry.org

Continuous Flow Synthesis Techniques for this compound

Continuous flow chemistry has emerged as a powerful technology for the synthesis of this compound and its derivatives, offering high efficiency, atom economy, and reduced waste. scispace.comsyrris.com A one-step continuous flow synthesis has been developed for highly substituted pyrrole-3-carboxylic acids starting from tert-butyl acetoacetates, amines, and 2-bromoketones. scispace.comsyrris.comsyrris.jpnih.govacs.orgacs.org

A key feature of this method is the in situ hydrolysis of the tert-butyl ester. syrris.comsyrris.jpnih.govacs.orgacs.org The Hantzsch pyrrole synthesis, which is central to this process, generates hydrogen bromide (HBr) as a byproduct. scispace.comnih.gov This HBr is then utilized within the flow reactor to hydrolyze the ester, yielding the corresponding carboxylic acid in a single microreactor. scispace.comsyrris.comsyrris.jpnih.govacs.orgacs.org This approach avoids the need for isolating intermediates, which is a common requirement in traditional multi-step batch syntheses. scispace.comacs.org

This continuous flow protocol has been successfully applied to the multi-step synthesis of pyrrole-3-carboxamides, including CB1 inverse agonists, directly from commercially available starting materials in a single, uninterrupted process. scispace.comsyrris.comnih.gov The methodology is versatile, tolerating a variety of primary amines (such as allyl, cyclic, linear, and branched alkylamines) and α-bromoketones with both electron-donating and electron-withdrawing groups. syrris.com It has also been used to generate N-unsubstituted pyrrole-3-acids and pyrrole carboxylic acids with free hydroxyl groups without the need for protecting groups. syrris.com

The scalability of this flow process has been demonstrated by producing significant quantities (e.g., 850 mg) of a specific this compound derivative in a short period (2.5 hours). syrris.comacs.orgnih.gov

Functionalization and Derivatization Strategies for this compound

N-Alkylation of this compound Derivatives

The N-alkylation of this compound derivatives is a common functionalization strategy. For instance, in the synthesis of various pyrrole carboxamides, methylation of the pyrrole nitrogen is a key step. This is often achieved using reagents like methyl iodide in the presence of a base such as sodium hydride. researchgate.netznaturforsch.com This method has been applied to pyrrole-3-carboxylate esters prior to hydrolysis to the corresponding carboxylic acid. researchgate.netznaturforsch.com

Hydrolysis of Pyrrole-3-carboxylate Esters to the Acid Form

The conversion of pyrrole-3-carboxylate esters to the corresponding carboxylic acids is a fundamental step in the synthesis of many derivatives. Basic hydrolysis, also known as saponification, is a widely used method for this transformation. core.ac.uk This process is typically irreversible and often provides high yields. core.ac.uk

In the context of this compound synthesis, ethyl or other alkyl esters are frequently hydrolyzed using a base like sodium hydroxide or lithium hydroxide. researchgate.netznaturforsch.comresearchgate.net For example, ethyl 1-methyl-4-(trifluoromethyl)pyrrole-3-carboxylate can be converted to the target acid using standard basic hydrolysis conditions. znaturforsch.com Similarly, ethyl 5-chloro-4-(4-nitropyrrolidin-3-yl)pyrrole-3-carboxylates have been hydrolyzed to their corresponding acids. researchgate.net

A particularly innovative approach is observed in continuous flow synthesis, where the HBr generated as a byproduct during the Hantzsch pyrrole synthesis is used for the in situ hydrolysis of tert-butyl esters to the carboxylic acid. scispace.comsyrris.comsyrris.jpnih.govnih.gov

The choice of hydrolysis conditions can be controlled to achieve selective saponification. For instance, in the case of 3,4-pyrroledicarboxylic esters, reaction conditions can be tuned to yield either the monoester or the diacid. cdnsciencepub.com

Conversion of this compound to Amides and Other Functional Groups

This compound is a versatile precursor for the synthesis of a variety of functionalized derivatives, most notably amides. The conversion to amides is of significant interest due to the biological activity of many pyrrole carboxamides. mdpi.comresearchgate.net

A common method for amide formation involves activating the carboxylic acid. In a continuous flow process, the stream containing this compound can be combined with coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-Hydroxybenzotriazole (HOBt), followed by the addition of an amine and a base like N,N-Diisopropylethylamine (DIPEA). scispace.comacs.orgnih.gov This approach has been used to synthesize a range of primary and secondary amides, as well as to couple amino acid derivatives. scispace.comacs.orgnih.gov However, this conversion can sometimes be low-yielding under certain flow conditions. scispace.comnih.gov

Beyond amides, the carboxylic acid group can be transformed into other functionalities. For example, 1-tritylthis compound can be converted to 3-aminopyrroles through a Curtius rearrangement of the corresponding azide. rsc.org Another example is the conversion of 4-formylthis compound to 4-difluoromethyl-1-methylpyrrole-3-carbonyl fluoride (B91410) using diethylaminosulfur trifluoride (DAST). znaturforsch.com

Protecting/Directing Group Strategies in this compound Synthesis

Protecting groups are crucial in the synthesis of this compound and its derivatives to control reactivity and achieve regioselectivity. researchgate.net The electron-rich nature of the pyrrole ring often necessitates protection to prevent unwanted side reactions like oxidative degradation. nih.gov

N-Protecting Groups:

Sulfonyl Groups: Groups like N-tosyl and N-benzenesulfonyl are commonly used. researchgate.net Their electron-withdrawing nature reduces the reactivity of the pyrrole ring, allowing for a broader range of reactions with higher yields in regioselective functionalizations. researchgate.net

Trityl Group: The trityl group serves as a protecting-directing group. rsc.org For example, trifluoroacetylation of 1-tritylpyrrole occurs regioselectively at the 3-position. rsc.orgpsu.edu The trityl group can then be removed, providing a route to 1-H-pyrrole-3-carboxylic acid. rsc.orgpsu.edu

Alkoxycarbonyl Groups: N-alkoxycarbonyl groups, such as N-Boc, have also been employed. nih.gov These can be introduced in a single step via the condensation of O-substituted carbamates with 2,5-dimethoxytetrahydrofuran. nih.gov N-alkoxycarbonyl protection can lead to different reactivity compared to N-sulfonyl groups, for instance, in acylation reactions. nih.gov

Other Groups: Other protecting groups include N-alkyl, N-aryl, 2-chloroethyl, and 2-phenylsulfonylethyl groups. researchgate.netcdnsciencepub.com The benzyloxymethyl group is another option, which can be removed by hydrogenolysis. cdnsciencepub.comresearchgate.net

Carboxylic Acids as Traceless Directing Groups:

The carboxylic acid group itself can act as a traceless directing group. rsc.org This strategy involves using the carboxylate to direct a C-H functionalization at a specific position, followed by the removal of the carboxylic acid group (decarboxylation). rsc.org For example, this has been used for the palladium-catalyzed oxidative alkenylation/decarboxylation of N-protected indole (B1671886) and pyrrole carboxylic acids. rsc.org This approach allows for vinylation at the less activated C2 position of 1-methylindole-3-carboxylic acid. rsc.org

Directing Effects of Substituents:

Substituents on the pyrrole ring can direct further functionalization. For instance, a 2-trichloroacetyl group can direct cyanation with chlorosulfonyl isocyanate to the 4-position with high selectivity. cdnsciencepub.com

Introduction of Halogenated Moieties (e.g., Trifluoromethyl) onto the this compound Scaffold

The incorporation of halogen atoms, particularly the trifluoromethyl (CF₃) group, into the this compound framework is of significant interest as it can profoundly modify the molecule's physicochemical properties, such as lipophilicity and metabolic stability. wikipedia.orgdigitellinc.com Strategies to achieve this generally fall into two categories: the construction of the pyrrole ring using a pre-halogenated building block, or the direct halogenation of a pre-formed pyrrole ring.

One of the most effective methods for synthesizing pyrroles with a trifluoromethyl group at the 4-position involves building the heterocyclic ring from appropriate acyclic precursors. For instance, 1-methyl-4-(trifluoromethyl)this compound can be synthesized via the Tosmic route, starting from a substituted acrylic ester. znaturforsch.com Another approach involves the reaction of t-butyl (E)-4,4,4-trifluorobutenoate with (tosyl)methylisocyanide (TosMIC), which yields 4-(trifluoromethyl)this compound after decarboxylation of the initial product. researchgate.net A similar cycloaddition strategy between munchnones and electron-deficient trifluoromethylated olefins provides an efficient route to β-(trifluoromethyl)pyrroles. acs.org

A recently developed method enables the synthesis of 4-(trifluoromethyl)-1H-pyrrole-2-carboxylic acid and its ester derivatives through the condensation of a trifluoromethyl vinamidinium salt with glycine esters. digitellinc.com While alkaline hydrolysis of the resulting esters to the free acid proved challenging, catalytic hydrogenation of the benzyl (B1604629) ester derivative successfully yielded the desired carboxylic acid. digitellinc.com

Direct trifluoromethylation of the pyrrole ring itself can also be achieved. Radical trifluoromethylation of pyrrole and N-methylpyrrole with reagents like trifluoromethyl bromide (CF₃Br) in the presence of sodium dithionite (B78146) or zinc-sulfur dioxide regioselectively yields 2-(trifluoromethyl)pyrroles. researchgate.net While these methods are typically demonstrated on the parent pyrrole, they represent a potential pathway for the direct functionalization of the this compound scaffold, although the electronic effects of the carboxyl group would influence the regioselectivity.

The table below summarizes selected methods for the synthesis of trifluoromethylated pyrrole carboxylic acid derivatives.

| Target Compound | Key Reagents | Methodology | Reference |

|---|---|---|---|

| 4-(Trifluoromethyl)this compound | t-Butyl (E)-4,4,4-trifluorobutenoate, (Tosyl)methylisocyanide (TosMIC) | Cycloaddition followed by decarboxylation | researchgate.net |

| 1-Methyl-4-(trifluoromethyl)this compound | Substituted acrylic ester, TosMIC | Tosmic route involving ring construction | znaturforsch.com |

| 4-(Trifluoromethyl)-1H-pyrrole-2-carboxylic acid | Trifluoromethyl vinamidinium salt, Benzyl glycinate | Condensation followed by catalytic hydrogenation | digitellinc.com |

| Ethyl 2-methyl-5-(trifluoromethyl)-1H-pyrrole-3-carboxylate | Trifluoromethylated synthons | Ring construction (specifics not detailed) | evitachem.com |

Mechanistic Investigations of this compound Forming Reactions

The formation of the this compound core is most commonly achieved through several classical named reactions. Mechanistic studies have provided significant insight into these transformations.

The Hantzsch Pyrrole Synthesis is a cornerstone for preparing substituted pyrroles, including this compound esters. wikipedia.org The reaction condenses a β-ketoester, an α-haloketone, and ammonia or a primary amine. wikipedia.org The generally accepted mechanism begins with the formation of an enamine from the reaction between the amine and the β-ketoester. wikipedia.orguomustansiriyah.edu.iq This enamine then acts as a nucleophile, attacking the α-haloketone. Subsequent intramolecular cyclization and dehydration lead to the aromatic pyrrole ring. wikipedia.org The use of a β-ketoester as a starting material directly installs an ester group at the 3-position of the pyrrole, which can be hydrolyzed to the corresponding carboxylic acid. A continuous flow process has been developed where the hydrogen bromide (HBr) generated as a byproduct of the Hantzsch reaction is utilized to hydrolyze a tert-butyl ester in situ, affording the this compound in a single step. syrris.jpacs.orgthieme-connect.com

The Paal-Knorr Pyrrole Synthesis involves the condensation of a 1,4-dicarbonyl compound with ammonia or a primary amine, typically under acidic conditions. organic-chemistry.orgwikipedia.org To form a this compound derivative, the starting 1,4-dicarbonyl must contain an appropriate precursor group. Mechanistic investigations by Amarnath and colleagues have been particularly revealing. organic-chemistry.org By studying the reaction rates of different diastereomers of 3,4-disubstituted-2,5-hexanediones, they demonstrated that the stereochemistry of the starting dione (B5365651) is preserved during the reaction. organic-chemistry.org This finding ruled out mechanisms where an enamine is formed prior to the rate-determining step. organic-chemistry.org The proposed mechanism involves the initial formation of a hemiaminal, followed by a rate-limiting intramolecular cyclization to form a dihydroxy-pyrrolidine intermediate, which then dehydrates to the final pyrrole. wikipedia.org

The Van Leusen Pyrrole Synthesis offers another route, reacting (tosyl)methyl isocyanide (TosMIC) with an electron-deficient alkene (a Michael acceptor), such as an acrylate (B77674) ester, in the presence of a base. nih.gov This method directly yields 3,4-disubstituted pyrroles, where the activating group of the alkene (e.g., an ester) ends up at the 3-position. The mechanism is understood to proceed via a [3+2] cycloaddition. The base abstracts a proton from TosMIC to form a carbanion, which attacks the Michael acceptor. This is followed by an intramolecular cyclization and subsequent elimination of the tosyl group to furnish the pyrrole ring. nih.gov

The table below provides a comparative overview of the key mechanistic features of these reactions leading to this compound derivatives.

| Reaction Name | Key Precursors for 3-COOH Derivative | Key Mechanistic Steps | Reference |

|---|---|---|---|

| Hantzsch Synthesis | β-Ketoester, α-Haloketone, Amine | 1. Enamine formation from β-ketoester and amine. 2. Nucleophilic attack on α-haloketone. 3. Intramolecular cyclization and dehydration. | wikipedia.orguomustansiriyah.edu.iq |

| Paal-Knorr Synthesis | 1,4-Dicarbonyl (with carboxyl precursor), Amine | 1. Amine attacks a carbonyl to form a hemiaminal. 2. Second amine attack on the other carbonyl to form a cyclic dihydroxy intermediate. 3. Dehydration to form the aromatic pyrrole. | organic-chemistry.orgwikipedia.org |

| Van Leusen Reaction | TosMIC, α,β-Unsaturated ester | 1. Base-mediated formation of TosMIC anion. 2. Nucleophilic attack on the unsaturated ester (Michael addition). 3. Intramolecular [3+2] cycloaddition. 4. Elimination of the tosyl group. | nih.gov |

Advanced Spectroscopic and Analytical Characterization of Pyrrole 3 Carboxylic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic molecules, including pyrrole-3-carboxylic acid and its derivatives. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms.

Proton (¹H) NMR spectroscopy is instrumental in identifying the number and types of hydrogen atoms in a molecule. In derivatives of this compound, the chemical shifts (δ) of the pyrrole (B145914) ring protons are particularly informative. For instance, in 2-(2-(benzylamino)-2-oxoethyl)-1-methyl-1H-pyrrole-3-carboxylic acid, the aromatic protons on the pyrrole ring appear as two doublets at 6.61 ppm and 6.46 ppm. mdpi.com The broad singlet for the carboxylic acid proton (OH) is typically observed at a higher chemical shift, such as 9.63 ppm in 2-oxo-1,5-diphenyl-2,3-dihydro-1H-pyrrole-3-carboxylic acid. researchgate.netrroij.com The specific chemical shifts and coupling constants (J values) help in confirming the substitution pattern on the pyrrole ring.

Interactive Data Table: ¹H NMR Chemical Shifts (ppm) for Select this compound Derivatives

| Compound | Pyrrole Ring Protons (ppm) | Carboxylic Acid Proton (OH) (ppm) | Other Notable Protons (ppm) |

| 2-(2-(benzylamino)-2-oxoethyl)-1-methyl-1H-pyrrole-3-carboxylic acid | 6.61 (d), 6.46 (d) mdpi.com | - | 3.99 (s, CH₂), 3.79 (s, N-CH₃), 7.25-7.35 (m, Phenyl) mdpi.com |

| 2-Oxo-1,5-diphenyl-2,3-dihydro-1H-pyrrole-3-carboxylic acid | 5.75 (s, CH=) researchgate.netrroij.com | 9.63 (br s) researchgate.netrroij.com | 7.02-7.66 (m, Ar) researchgate.netrroij.com |

| 1-Methyl-2-oxo-5-phenyl-2,3-dihydro-1H-pyrrole-3-carboxylic acid | 5.57 (s, CH=) rroij.com | 9.64 (br s) rroij.com | 3.27 (s, CH₃) rroij.com |

d = doublet, s = singlet, br s = broad singlet, m = multiplet

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon framework of the molecule. The chemical shifts of carbon atoms are influenced by their hybridization and the electronegativity of attached atoms. In this compound derivatives, the carbonyl carbon of the carboxylic acid group typically resonates in the range of 165-185 ppm. oregonstate.edulibretexts.org For example, in 2-oxo-1,5-diphenyl-2,3-dihydro-1H-pyrrole-3-carboxylic acid, the carboxylic acid carbon appears at 171.82 ppm. researchgate.netrroij.com The carbons of the pyrrole ring have characteristic shifts that help distinguish between different isomers and derivatives. oregonstate.edu For instance, in 2-(2-(benzylamino)-2-oxoethyl)-1-methyl-1H-pyrrole-3-carboxylic acid, the pyrrole ring carbons are observed at 109.42, 113.18, 122.35, and 132.75 ppm. mdpi.com

Interactive Data Table: ¹³C NMR Chemical Shifts (ppm) for Select this compound Derivatives

| Compound | Carboxylic Acid Carbon (C=O) (ppm) | Pyrrole Ring Carbons (ppm) | Other Notable Carbons (ppm) |

| 2-(2-(benzylamino)-2-oxoethyl)-1-methyl-1H-pyrrole-3-carboxylic acid | - | 109.42, 113.18, 122.35, 132.75 mdpi.com | 30.05 (N-CH₃), 126.98, 128.19, 138.52 (Phenyl) mdpi.com |

| 2-Oxo-1,5-diphenyl-2,3-dihydro-1H-pyrrole-3-carboxylic acid | 171.82 researchgate.netrroij.com | 115.67, 140.65 researchgate.netrroij.com | 56.82 (CH), 126.67-137.59 (Ar) researchgate.netrroij.com |

| 1-Methyl-2-oxo-5-phenyl-2,3-dihydro-1H-pyrrole-3-carboxylic acid | 171.17 rroij.com | 111.02, 146.92 rroij.com | 31.04 (CH₃), 56.11 (CH), 127.46-138.14 (Ar) rroij.com |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying functional groups within a molecule by analyzing their vibrational modes. For this compound and its derivatives, these techniques are particularly useful for confirming the presence of the carboxylic acid and pyrrole ring functionalities.

The IR spectrum of a this compound derivative typically shows a broad O-H stretching band for the carboxylic acid group in the region of 2500-3300 cm⁻¹. mdpi.com The C=O stretching vibration of the carboxylic acid is observed as a strong absorption band around 1700 cm⁻¹. mdpi.commdpi.com For instance, in poly(this compound), the C=O stretch appears at 1673 cm⁻¹. mdpi.com The N-H stretching vibration of the pyrrole ring is usually found around 3300-3500 cm⁻¹. mdpi.com In poly(this compound), a broad band centered at 3482 cm⁻¹ is attributed to the overlapping of O-H and N-H stretching vibrations. mdpi.com The fundamental vibrations of the pyrrole ring itself give rise to characteristic bands, often seen around 1580 and 1430 cm⁻¹. mdpi.com

Raman spectroscopy provides complementary information, particularly for the symmetric vibrations and the polymer backbone. Studies on doped poly(this compound) have utilized both IR and Raman spectroscopy to identify the charge carriers as polarons and bipolarons. nih.gov

Interactive Data Table: Characteristic IR Absorption Frequencies (cm⁻¹) for this compound and its Derivatives

| Functional Group | Vibrational Mode | Typical Frequency Range (cm⁻¹) | Example Compound and Observed Frequency (cm⁻¹) |

| Carboxylic Acid | O-H Stretch | 2500-3300 (broad) | 2-(2-(benzylamino)-2-oxoethyl)-1-methyl-1H-pyrrole-3-carboxylic acid (2587–3065) mdpi.com |

| Carboxylic Acid | C=O Stretch | 1680-1720 | Poly(this compound) (1673) mdpi.com |

| Pyrrole Ring | N-H Stretch | 3300-3500 | 2-(2-(benzylamino)-2-oxoethyl)-1-methyl-1H-pyrrole-3-carboxylic acid (3289) mdpi.com |

| Pyrrole Ring | Ring Vibrations | ~1400-1600 | Poly(this compound) (1580, 1430) mdpi.com |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight and elucidate the structure of compounds by analyzing the mass-to-charge ratio (m/z) of their ions. For this compound and its derivatives, MS confirms the molecular formula and provides insights into fragmentation patterns, which can aid in structural confirmation.

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of a molecule. For example, the HRMS of 2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylic acid phenylamide showed an [M+Na]⁺ ion at m/z 384.1919, which corresponds to the calculated value of 384.1894 for C₁₉H₂₇N₃NaO₄⁺. mdpi.com The molecular weight of this compound itself is 111.10 g/mol . thermofisher.com

Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) has been employed to investigate the surface of poly(this compound) films, revealing information about the polymer structure and detecting oligomeric clusters. researchgate.netnih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, providing information about its electronic transitions. The absorption maxima (λmax) are characteristic of the chromophores present in the molecule. For pyrrole-containing compounds, UV-Vis spectra can reveal information about the extent of conjugation.

Spectroscopic studies of 5-acetyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid have utilized UV-Vis spectroscopy to investigate its electronic properties. tandfonline.com In the case of 4-(pyridin-2-yl)-1H-pyrrole-3-carboxylic acid, a λmax of approximately 270 nm is observed, which can be monitored to assess the stability of the compound.

X-Ray Photoelectron Spectroscopy (XPS) in Polymer Characterization

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. XPS is particularly valuable for the characterization of polymers derived from this compound.

XPS has been used to characterize films of poly(this compound) (PPy-COOH). researchgate.netnih.govresearchgate.net Analysis of the C 1s and N 1s signals provides information on the polymer's surface structure. researchgate.net For a composite of PP3C/PPy/AuNPs, XPS survey scans showed C1s, N1s, and O1s peaks at binding energies of approximately 285, 402, and 533 eV, respectively. mdpi.com High-resolution XPS spectra can distinguish between different chemical states. For example, in the C1s spectrum of PP3C, peaks corresponding to C-C, C-N, C-O, and C=O can be resolved. mdpi.com Furthermore, XPS coupled with chemical derivatization has been used to quantify the number of carboxylic acid groups on the surface of PPy-COOH films. researchgate.net

Interactive Data Table: XPS Binding Energies (eV) for Poly(this compound) and its Composites

| Element (Core Level) | Chemical State | Binding Energy (eV) |

| C 1s | C-C | ~284.9 mdpi.com |

| C 1s | C-N | ~285.9-286.1 mdpi.com |

| C 1s | C-O | ~286.9 mdpi.com |

| C 1s | C=O | ~288.1-288.3 mdpi.com |

| N 1s | Pyrrolic Nitrogen | ~402 mdpi.com |

| O 1s | C=O | ~532.2 mdpi.com |

| O 1s | C-O (Carboxyl) | ~533.6-534.6 mdpi.com |

Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) for Surface Analysis

Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) is a highly sensitive surface analytical technique used to characterize the elemental and molecular composition of the outermost layers of a material. In the context of poly(this compound) (PPy-3-carbox) and its derivatives, ToF-SIMS provides crucial information regarding polymer structure, surface modification, and the incorporation of dopants. researchgate.netkpi.ua

A preliminary ToF-SIMS investigation of PPy-3-carbox films, electropolymerized on various substrates like platinum and titanium, was conducted to gain further insight into the polymer's structure and electroactivity. researchgate.netnih.gov This analysis can indirectly provide information on the electroactivity by detecting the presence of electrolyte anions, such as halogen-containing species, that become entrapped within the polymer matrix during its electrochemical synthesis. researchgate.net Subsequent studies have confirmed the presence of these halogenated species on the surface, along with other features like trace elements from the electrolytic solution and oxidized species likely containing the carboxylic groups of the PPy-3-carbox films. researchgate.net

ToF-SIMS has also been effectively used to demonstrate the site-selective growth of polypyrrole on surfaces patterned with pyrrole-silane. rsc.org By monitoring characteristic secondary ions, such as CN⁻ (m/z = 26) from the pyrrole ring and other fragments like CNO⁻ (m/z = 42) and C₃N⁻ (m/z = 50) from polypyrrole, researchers can confirm the successful and localized polymerization on the desired areas of a substrate. rsc.org The technique is sensitive enough to distinguish these signals from those of other surface functionalities, such as fluoride (B91410) ions from fluorinated silanes used for patterning. rsc.org

The power of ToF-SIMS extends to the characterization of more complex systems. For instance, it has been used to analyze polypyrrole-fiber composites, confirming the presence of specific dopant anions, like 5-sulphosalicylate, in the polymer overlayer. kpi.ua This level of detail is critical for understanding how different dopants influence the properties of the final material. Furthermore, ToF-SIMS can be used in conjunction with other surface-sensitive techniques like X-ray Photoelectron Spectroscopy (XPS) for a more comprehensive surface characterization of functionalized polypyrrole films. researchgate.netpsu.edu

Key Findings from ToF-SIMS Analysis:

| Sample Type | Key Findings | Characteristic Ions (m/z) | Reference |

| PPy-3-carbox films | Confirmation of polymer structure, entrapment of electrolyte anions, presence of oxidized species. | Halogen ions, fragments containing COOH groups. | researchgate.netnih.gov |

| Patterned Polypyrrole | Demonstrated site-selective growth on pyrrole-silane treated surfaces. | CN⁻ (26), CNO⁻ (42), C₃N⁻ (50) | rsc.org |

| Polypyrrole-fiber composites | Identified specific dopant anions (5-sulphosalicylate) in the polymer overlayer. | Ions characteristic of the dopant anion. | kpi.ua |

| Functionalized Polypyrrole | Complemented XPS data for comprehensive surface chemical analysis. | Varied depending on the functional group. | researchgate.netpsu.edu |

Electron Paramagnetic Resonance (EPR) in Doped Polymers

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons. In the study of conducting polymers like doped poly(this compound), EPR is invaluable for identifying and characterizing the nature of charge carriers, which are often radical ions (polarons) or di-ions (bipolarons). nih.govibm.com

Investigations into poly(this compound) doped with p-toluenesulfonate (p-TSA⁻) and anthraquinone (B42736) sulfonate (AQS⁻) have utilized EPR to demonstrate the formation of localized polarons and bipolarons within the polymer structure. nih.gov These paramagnetic species are the charge carriers responsible for the material's conductivity. The EPR spectra, in conjunction with IR and Raman spectroscopy, confirm that doping increases the number of these charge carriers. nih.gov

Early studies on polypyrrole and its derivatives revealed that highly conducting films often exhibit a narrow Lorentzian EPR signal. aps.org However, a direct correlation between the conductivity and the intensity or linewidth of this signal was not always observed. aps.org It was deduced that the ESR signal in as-prepared materials might not solely arise from the primary current-carrying species but also from localized, neutral π-radical defects. aps.org Interestingly, electrochemically cycled films that remained highly conductive showed little to no detectable ESR absorption, which was interpreted as evidence for the formation of spinless bipolarons as the dominant charge carriers in the highly conducting state. aps.org

The synthesis conditions of polypyrrole films, such as the temperature of electrochemical deposition, can influence the degree of disorder in the polymer matrix. EPR has been used as a tool to probe this morphological disorder. missouristate.eduresearchgate.net By using paramagnetic probes like oxygen, researchers can observe changes in the EPR signal's asymmetry, providing insights into the inhomogeneous nature of the polymer. missouristate.edu The density of states at the Fermi level, a crucial parameter for understanding the electronic properties of conducting polymers, can also be estimated from EPR measurements. missouristate.eduresearchgate.net

Summary of EPR Findings for Doped Pyrrole Polymers:

| Polymer System | Key EPR Findings | Inferred Charge Carriers | Reference |

| PPy-3-carbox doped with p-TSA⁻/AQS⁻ | Formation of localized paramagnetic species upon doping. | Polarons and bipolarons | nih.gov |

| Oxidized polypyrrole films | Observation of a narrow Lorentzian signal; absence of signal in highly conductive, cycled films. | π-radical defects, spinless bipolarons | aps.org |

| PF₆⁻ doped polypyrrole | Correlation between synthesis temperature, morphological disorder, and EPR signal asymmetry. | Polarons | missouristate.eduresearchgate.net |

Electrochemical Characterization Techniques for this compound Polymers

The electrochemical behavior of poly(this compound) (PPy-3-carbox) and its composites is fundamental to their application in sensors, supercapacitors, and biomedical devices. A suite of electrochemical techniques is employed to probe the properties of these materials, with Cyclic Voltammetry (CV) and Electrochemical Impedance Spectroscopy (EIS) being among the most prominent.

Cyclic Voltammetry (CV) is used to study the redox behavior, stability, and electropolymerization process of PPy-3-carbox. During the electropolymerization of this compound, CV allows for the controlled deposition of the polymer film onto an electrode surface. researchgate.netcmu.ac.th The resulting voltammograms reveal the redox activity of the polymer, characterized by anodic and cathodic peaks corresponding to the oxidation and reduction of the polymer backbone. For instance, PPy-3-carbox films often exhibit a quasi-reversible redox process, and the potential range used for polymerization can affect the resulting polymer's electroactivity. researchgate.netnih.gov In some cases, an anodic peak around -0.12 V (vs. Ag/AgCl) is observed, which is attributed to the one-electron oxidation of the polymer matrix for every three monomer units. researchgate.net The stability of these films can be assessed by subjecting them to repeated potential cycling, with good stability being a key feature for many applications. mdpi.comnih.gov

Electrochemical Impedance Spectroscopy (EIS) provides detailed information about the electrical properties of the polymer film and the interfaces within the electrochemical cell. sci-hub.seresearchgate.net An EIS spectrum, often represented as a Nyquist plot, can reveal the charge transfer resistance (Rct) at the electrode-polymer interface, the solution resistance, and the capacitive behavior of the film. For PPy-3-carbox films, a decrease in the semicircle diameter of the Nyquist plot after polymer deposition indicates a lower charge transfer resistance and improved electron transfer at the electrode surface. cmu.ac.th This technique is particularly useful for monitoring the step-by-step fabrication of immunosensors, where changes in impedance upon the immobilization of antibodies and the binding of antigens can be quantified. sci-hub.senih.gov Furthermore, EIS has been used to show that nanocomposites of polypyrrole with materials like carboxylated cellulose (B213188) nanocrystals can exhibit higher stability and specific capacitance compared to polypyrrole with simple anions. a-z.lu

Key Electrochemical Findings for PPy-3-carbox Polymers:

| Technique | Parameter/Observation | Significance | Reference(s) |

| Cyclic Voltammetry (CV) | Electropolymerization control | Allows for the formation of polymer films with tailored thickness and properties. | researchgate.netcmu.ac.th |

| Redox peaks | Indicates the electroactivity of the polymer and the potential for charge storage. | researchgate.netresearchgate.net | |

| Cycling stability | Assesses the durability and long-term performance of the polymer film. | mdpi.comnih.gov | |

| Electrochemical Impedance Spectroscopy (EIS) | Charge Transfer Resistance (Rct) | Quantifies the ease of electron transfer at the electrode/polymer interface. | cmu.ac.thnih.gov |

| Capacitive behavior | Characterizes the ability of the material to store charge, crucial for supercapacitor applications. | researchgate.neta-z.lu | |

| Interfacial changes | Monitors the modification of the electrode surface, for example, in biosensor fabrication. | sci-hub.se |

Computational and Theoretical Studies of Pyrrole 3 Carboxylic Acid

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the behavior of molecules. By solving approximations of the Schrödinger equation, these methods can determine a wide range of molecular properties.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. It is particularly effective for describing structural and electronic properties due to its balance of accuracy and computational cost. Calculations, often using functionals like B3LYP with a 6-311++G(d,p) basis set, can determine optimized geometries, vibrational frequencies, and various electronic parameters. nih.govacs.org

For Pyrrole-3-carboxylic acid, DFT calculations reveal a planar structure where the π-electron system of the pyrrole (B145914) ring is in conjugation with the carboxylic acid group. This delocalization of electrons influences the molecule's stability and reactivity. Key electronic properties that can be calculated include the dipole moment, polarizability, and the energies of the frontier molecular orbitals. nih.gov

| Property | Calculated Value Range | Significance |

|---|---|---|

| Dipole Moment (Debye) | 2.0 - 4.0 D | Indicates the overall polarity of the molecule. |

| Polarizability (a.u.) | 60 - 80 a.u. | Measures the deformability of the electron cloud in an electric field. |

| Total Energy (Hartree) | -415 to -420 Hartree | Represents the total electronic and nuclear energy at 0 K. |

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netnih.gov The HOMO acts as an electron donor, so its energy is related to the molecule's nucleophilicity. The LUMO is an electron acceptor, and its energy relates to electrophilicity. The energy gap between the HOMO and LUMO (ΔE) is a key indicator of chemical stability; a larger gap implies higher stability and lower chemical reactivity. irjweb.com

For this compound, the HOMO is typically distributed over the electron-rich pyrrole ring, while the LUMO is more localized on the electron-withdrawing carboxylic acid group and adjacent carbon atoms. The energy gap helps predict the molecule's electronic transition properties and its potential in applications like organic electronics. rdd.edu.iq

| Parameter | Typical Energy Range (eV) | Interpretation |

|---|---|---|

| EHOMO | -6.0 to -6.5 eV | Energy of the highest occupied molecular orbital; relates to ionization potential. |

| ELUMO | -1.5 to -2.0 eV | Energy of the lowest unoccupied molecular orbital; relates to electron affinity. |

| HOMO-LUMO Gap (ΔE) | 4.0 to 5.0 eV | Indicates chemical reactivity and kinetic stability. schrodinger.com |

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and charge distribution within a molecule. It examines the interactions between filled donor orbitals and empty acceptor orbitals, quantifying the extent of electron delocalization. ijcce.ac.ir This delocalization, or hyperconjugation, contributes significantly to molecular stability.

In this compound, NBO analysis reveals strong intramolecular charge transfer interactions. Key interactions include those between the lone pair orbitals of the nitrogen and oxygen atoms (donors) and the antibonding π* orbitals of the C=C and C=O bonds (acceptors). The stabilization energy (E(2)) associated with these interactions indicates the strength of the delocalization. For instance, the interaction between the nitrogen lone pair (LP(N)) and the π*(C-C) orbitals of the ring is a major contributor to the aromaticity and stability of the pyrrole moiety. researchgate.net Similarly, interactions involving the carbonyl group highlight the electronic communication between the ring and the substituent. researchgate.net

The Fukui function is a local reactivity descriptor derived from DFT that helps predict the most reactive sites in a molecule for nucleophilic, electrophilic, and radical attacks. wikipedia.orgscm.com The function measures the change in electron density at a specific point when an electron is added to or removed from the system.

Site for Nucleophilic Attack: The most likely site for a nucleophile to attack is the atom with the highest value of the Fukui function f+, which corresponds to the atom best able to accept an electron. schrodinger.com

Site for Electrophilic Attack: The site most susceptible to an electrophile is the atom with the highest value of f-, indicating the atom from which an electron is most easily removed. researchgate.net

For this compound, the carbonyl carbon of the carboxylic acid group is predicted to be the primary site for nucleophilic attack due to its electron-deficient nature. Conversely, the carbon atoms of the pyrrole ring, particularly the C2 and C5 positions, are generally the most susceptible to electrophilic attack due to the electron-donating effect of the nitrogen atom. chemrxiv.org

Ab initio (from first principles) calculations, such as Møller-Plesset perturbation theory (MP2) or high-level composite methods, are used to determine accurate thermochemical properties like the standard enthalpy of formation (ΔHf°), entropy (S°), and heat capacity (Cp). acs.org These calculations are vital for understanding the thermodynamics of reactions involving the molecule.

Studies on the decarboxylation of the related pyrrole-2-carboxylic acid have shown that the process is influenced by protonation and the presence of water molecules, with calculated energy barriers in the range of 30-35 kcal/mol. researchgate.net Similar ab initio studies on this compound would be expected to yield comparable thermochemical data, providing insight into its stability and decomposition pathways.

Molecular Modeling and Dynamics Simulations

While quantum chemical calculations focus on the properties of single, often isolated, molecules, molecular modeling and dynamics simulations are used to study the behavior of molecules in a condensed phase or their interaction with other molecules, such as biological macromolecules. nih.gov

Molecular dynamics (MD) simulations use classical mechanics to simulate the movements of atoms in a system over time. This approach can be used to explore the conformational landscape of this compound, its solvation in different media, and its binding mode within a protein active site. nih.gov For example, MD simulations of related pyrrole carboxamide derivatives have been used to investigate their binding stability with enzymes like Lysine Specific Demethylase 1 (LSD1), revealing key interactions that stabilize the ligand-protein complex. rsc.org Such studies are crucial in the field of drug design for understanding structure-activity relationships and for the rational design of more potent inhibitors. mdpi.com

Molecular Docking for Ligand-Protein Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used to understand and predict the interaction between a ligand, such as a this compound derivative, and a protein's active site.

Research has demonstrated the utility of molecular docking in identifying potential therapeutic targets for various pyrrole derivatives. For instance, in the pursuit of novel anticancer agents, a molecular docking study was conducted on pyrazoline-conjugated 2,4-dimethyl-1H-pyrrole-3-carboxylic acid derivatives against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). The most potent compound exhibited a strong binding affinity, comparable to the established drug sunitinib (B231), suggesting that its anticancer efficacy may stem from tight interactions at the adenosine triphosphate (ATP) binding site of the receptor. nih.gov

Similarly, docking studies have been instrumental in exploring the anti-HIV potential of N-substituted pyrrole derivatives. These studies help in the virtual screening of compound databases and in predicting the strongest binders based on scoring functions that estimate the binding energy. researchgate.net For example, specific derivatives of 2-Amino-1-phenyl-4,5-dihydro-1H-pyrrole-3-carboxylic acid ethyl ester were docked with an anti-HIV-1 receptor (PDB ID: 3MNW). The results highlighted that substitutions on the phenyl ring significantly influence the binding energy, providing a rationale for further chemical synthesis and optimization. researchgate.net

Furthermore, molecular docking has been applied to investigate the anti-tubulin activity of polysubstituted pyrrole compounds, which are of interest as potential cancer chemotherapeutics. By docking these compounds into the colchicine binding site of tubulin, researchers can correlate the calculated free energies of binding with experimentally determined antiproliferative activities. nih.gov These computational models help to elucidate the key intermolecular contacts, such as hydrophobic interactions and hydrogen bonds, that mediate the binding process. nih.gov

| Derivative | Protein Target | Key Findings | Binding Affinity / Energy |

|---|---|---|---|

| Pyrazoline-conjugated 2,4-dimethyl-1H-pyrrole-3-carboxylic acid derivative | VEGFR-2 | Demonstrated tight interactions at the active ATP site, comparable to sunitinib. nih.gov | -9.5 kcal/mol nih.gov |

| 2-Amino-1-(4-Iodophenyl)-4,5-dihydro-1H-pyrrole-3-carboxylic acid ethyl ester | Anti-HIV-1 Receptor (3MNW) | Showed the highest interaction energy among the tested derivatives. researchgate.net | -265.9 (energy value) researchgate.net |

| 2-Amino-1-(4-Fluoro-phenyl)-4,5-dihydro-1H-pyrrole-3-carboxylic acid ethyl ester | Anti-HIV-1 Receptor (3MNW) | Part of a study to develop a new class of HIV fusion inhibitors. researchgate.net | -228.23 (energy value) researchgate.net |

| 3,5-dibromo-4-(3,4-dimethoxyphenyl)-1H-pyrrole-2-carboxylic acid ethyl ester (JG-03-14) | αβ-tubulin (colchicine site) | Identified as the most stable complex, with hydrophobic interactions being the dominant stabilizing force. nih.gov | Not explicitly stated in the provided text. |

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. These models are crucial for predicting the activity of newly designed molecules, thereby saving time and resources in the drug discovery process.

In the context of pyrrole derivatives, 3D-QSAR studies have been successfully employed to understand the structural requirements for potent biological activity. For example, research on thieno[3,2-b]pyrrole-5-carboxamide derivatives as inhibitors of Lysine Specific Demethylase 1 (LSD1), a target in cancer therapy, utilized Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). rsc.orgnih.govresearchgate.net These studies generated robust models with high predictive power, which were then used to guide the design of novel, more potent inhibitors. rsc.orgnih.gov The contour maps generated from these models provide a visual representation of how different steric and electrostatic fields of the molecule influence its inhibitory activity. nih.gov

Another application of 3D-QSAR was in the development of phenylpyrrole fungicides. A CoMFA model was established to investigate the activity of twenty different compounds against the plant pathogen Rhizoctonia solani. sioc-journal.cn The resulting model demonstrated good predictive ability and provided theoretical support for the further structural optimization of this class of fungicides. sioc-journal.cn Structure-activity relationship (SAR) studies, a related qualitative approach, have also been vital in optimizing pyrrole-based compounds, such as 1H-pyrrole-3-carbonitrile derivatives, as agonists for the stimulator of interferon genes (STING) receptor, a promising target in cancer immunotherapy. nih.gov

| Compound Series | Target | QSAR Model | q² (Cross-validated correlation coefficient) | r² (Non-cross-validated correlation coefficient) | r²_pred (Predictive correlation coefficient) |

|---|---|---|---|---|---|

| Thieno[3,2-b]pyrrole-5-carboxamide derivatives | LSD1 Inhibitors | CoMFA | 0.783 rsc.orgnih.gov | 0.944 rsc.orgnih.gov | 0.851 rsc.orgnih.gov |

| Thieno[3,2-b]pyrrole-5-carboxamide derivatives | LSD1 Inhibitors | CoMSIA | 0.728 rsc.orgnih.gov | 0.982 rsc.orgnih.gov | 0.814 rsc.orgnih.gov |

| Phenylpyrrole derivatives | Rhizoctonia solani | CoMFA | 0.503 sioc-journal.cn | 0.974 sioc-journal.cn | Not explicitly stated in the provided text. |

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules over time. For this compound derivatives, MD simulations provide detailed information about the stability of ligand-protein complexes, conformational changes, and the energetic profiles of binding.

MD simulations often follow molecular docking studies to refine the docked poses and to assess the stability of the predicted interactions. In the study of thieno[3,2-b]pyrrole-5-carboxamide derivatives as LSD1 inhibitors, MD simulations were performed on the most promising newly designed compounds. rsc.orgnih.govresearchgate.net These simulations helped to explore their probable binding modes and confirmed the crucial role of specific amino acid residues, such as Asn535, in stabilizing the inhibitor within the active site. rsc.orgnih.gov

In another study focusing on breast cancer targets, MD simulations were conducted on a complex of a pyrrole derivative (SR9009) and the protein Rev-erbα. nih.gov The simulation results provided a calculation of the binding energy, offering a more dynamic and energetically detailed picture of the interaction compared to static docking alone. The significant binding energy calculated for the complex suggests a stable and favorable interaction. nih.gov

These simulations are critical for validating docking results and for providing a deeper understanding of the dynamic nature of molecular recognition, which is essential for the rational design of effective therapeutic agents based on the this compound scaffold.

Applications of Pyrrole 3 Carboxylic Acid in Medicinal Chemistry and Pharmaceutical Research

Pyrrole-3-carboxylic Acid as a Versatile Building Block in Drug Discovery

The this compound moiety is a key component in the architecture of numerous biologically active molecules. mdpi.comscitechnol.com Its structure, featuring a five-membered aromatic ring with a nitrogen atom and a carboxylic acid group, allows for a variety of chemical modifications. This versatility makes it an ideal starting point for creating complex molecular structures with potential therapeutic value. The ability to undergo diverse chemical reactions, such as substitution, oxidation, and reduction, enables chemists to synthesize a broad spectrum of derivatives.

This compound and its variations, like 5-Formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid, are recognized as important intermediates in the synthesis of pharmaceuticals. chemimpex.com The pyrrolidine (B122466) ring, the saturated analog of pyrrole (B145914), is also a prevalent scaffold in drug discovery, valued for its three-dimensional structure that allows for thorough exploration of pharmacophore space. nih.gov The this compound framework is central to the structure of highly successful drugs, highlighting its significance in medicinal chemistry. mdpi.com Its role as a precursor allows for the development of novel compounds aimed at treating a range of conditions. chemimpex.com

Design and Synthesis of this compound Derivatives for Therapeutic Targets

The design and synthesis of this compound derivatives are pivotal in the development of new therapeutic agents. nih.gov A common strategy involves molecular hybridization, where the this compound scaffold is combined with other pharmacologically active moieties to create hybrid molecules with enhanced or novel biological activities. For instance, a series of pyrazoline-conjugated 2,4-dimethyl-1H-pyrrole-3-carboxylic acid and amide derivatives were developed using this approach. nih.gov

Synthetic methodologies are continuously being refined to improve efficiency and yield. Microwave-assisted synthesis, for example, has been shown to significantly reduce reaction times and increase the yields of certain pyrrole derivatives. researchgate.net Continuous flow chemistry offers another advanced method, enabling the one-step synthesis of substituted pyrrole-3-carboxylic acids directly from simple starting materials. syrris.jpresearchgate.net The Paal–Knorr synthesis is another frequently used technique for creating the pyrrole ring from a 1,4-dicarbonyl compound. acs.org

These synthetic efforts are often guided by computational studies, such as molecular docking, to predict how the designed molecules will interact with their biological targets. nih.gov For example, docking studies against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) have been used to reinforce the anticancer potential of newly synthesized this compound derivatives. nih.gov The strategic incorporation of different functional groups allows for the fine-tuning of the pharmacological properties of these derivatives to target specific enzymes or receptors involved in disease pathways. nih.gov

Role of this compound in Fragment-Based Drug Discovery (FBDD)

Fragment-based drug discovery (FBDD) is a powerful strategy in modern drug development that involves screening small, low-molecular-weight compounds (fragments) to identify those that bind to a biological target. researchgate.netrsc.org this compound and its derivatives are well-suited for this approach. The pyrrole scaffold itself can act as a core fragment that, once identified as a binder, can be elaborated upon to develop more potent, drug-like molecules. rsc.org

In one FBDD campaign, a set of this compound motifs were selected as lead fragments for inhibiting the Notum enzyme. nih.gov These initial fragments were then chemically "grown" to better fit the binding pocket, leading to molecules with significantly improved potency. nih.gov The carboxylic acid group is a common feature in fragments designed to target certain binding sites, and its presence on the pyrrole ring makes it a valuable starting point. dovepress.com

The FBDD process often utilizes biophysical techniques like X-ray crystallography and Nuclear Magnetic Resonance (NMR) to detect the weak binding of fragments and to understand their binding modes. researchgate.netdovepress.com For example, a pyrrole ester fragment was identified as a binder to the ATP-binding site of Staphylococcus aureus GyrB, and this initial hit was then expanded into a library of pyrrole-containing compounds for further testing. rsc.org This iterative process of identifying a fragment hit and then optimizing its structure is a hallmark of FBDD and has been successfully applied using pyrrole-based scaffolds. researchgate.netrsc.org

Specific Pharmacological Activities of this compound Derivatives

Derivatives of this compound have demonstrated a wide spectrum of pharmacological activities, making them promising candidates for the treatment of various diseases.

The pyrrole moiety is a common feature in compounds with anti-inflammatory, antiseptic, and anticancer properties. researchgate.net Numerous studies have focused on synthesizing and evaluating this compound derivatives for their potential as anticancer agents. researchgate.net These compounds have been shown to target various mechanisms involved in cancer progression, including microtubule polymerization, protein kinases, and angiogenesis. researchgate.net

For instance, a series of novel 2,4-dimethyl-5-((E)-3-phenyl-3-oxoprop-1-enyl)-1H-pyrrole-3-carboxylic acid derivatives were designed, inspired by the structures of known anticancer drugs like sunitinib (B231). researchgate.net One lead compound from this series demonstrated potent activity against breast (MDA-MB-231) and prostate (PC-3) cancer cell lines. researchgate.net Similarly, pyrazoline-conjugated 2,4-dimethyl-1H-pyrrole-3-carboxylic acid derivatives have shown significant growth inhibition against a panel of 60 human cancer cell lines. nih.gov Other research has explored pyrrolidone derivatives bearing a 3,4,5-trimethoxyphenyl moiety, which have shown inhibitory effects on human lung adenocarcinoma cells (A549). mdpi.com

The anticancer potential is often linked to the inhibition of specific molecular targets. Molecular docking studies have suggested that some this compound derivatives may exert their anticancer effects by binding to the ATP site of VEGFR-2, a key receptor in angiogenesis. nih.gov

| Derivative Class | Cancer Cell Line(s) | Key Findings | Reference |

|---|---|---|---|

| 2,4-dimethyl-5-((E)-3-phenyl-3-oxoprop-1-enyl)-1H-pyrrole-3-carboxylic acid derivatives | MDA-MB-231 (Breast), PC-3 (Prostate) | A lead compound showed GI50 values of 5.51 and 5.15 μg/mL, respectively. | researchgate.net |

| Pyrazoline-conjugated 2,4-dimethyl-1H-pyrrole-3-carboxylic acid derivatives | NCI-60 cell line panel | 12 derivatives showed growth inhibition ranging from 50.21% to 108.37% at 10 µM. | nih.gov |

| 5-oxo-1-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxylic acid derivatives | A549 (Lung) | Evaluated for in vitro viability inhibitory effects. | mdpi.com |

| 3-Hydroxy-1-methyl-2-oxo-5-(3-chlorophenyl)-2,5-dihydro-1H-pyrrole-3-carboxylic acid ethyl ester | Leukemia | Showed noteworthy activity against leukemia. | benthamscience.com |

The pyrrole ring is a structural component of several well-known nonsteroidal anti-inflammatory drugs (NSAIDs), including tolmetin (B1215870) and ketorolac, which underscores the potential of this scaffold in developing new anti-inflammatory agents. nih.govpensoft.net Research has focused on designing this compound derivatives that can inhibit key inflammatory mediators, such as cyclooxygenase (COX) enzymes. nih.gov

A series of N-pyrrolylcarboxylic acids have been reported as potent inhibitors of COX-2, the inducible form of the enzyme that plays a major role in inflammation. nih.gov By selectively inhibiting COX-2 over COX-1, these compounds have the potential for better gastric tolerance compared to traditional NSAIDs. nih.gov In one study, newly synthesized pyrrolopyridine derivatives, derived from aminocyanopyrroles, showed significant anti-inflammatory activity comparable to the standard drug diclofenac. nih.gov Docking studies confirmed that these active molecules could bind effectively within the COX-2 active site. nih.gov Another study investigated N-substituted 3,4-pyrroledicarboximides and found that most of the synthesized derivatives possessed anti-inflammatory activity. mdpi.com However, not all pyrrole derivatives show this effect; a study on six novel pyrrolic compounds found they possessed analgesic properties but did not exhibit significant anti-inflammatory activity in a carrageenan-induced paw edema model. pensoft.netpensoft.net

| Derivative Class | Target/Model | Key Findings | Reference |

|---|---|---|---|

| Pyrrolopyridines | COX-2 enzyme / Carrageenan-induced edema | Six compounds showed significant anti-inflammatory activity, comparable to diclofenac. | nih.gov |

| N-substituted 3,4-pyrroledicarboximides | In vivo models | Most synthesized derivatives demonstrated anti-inflammatory activity. | mdpi.com |

| N-pyrrole carboxylic acid derivatives | COX-1 and COX-2 enzymes | Derivatives showed inhibitory activity, with some being more active than celecoxib. | acs.org |

| Various novel pyrrolic compounds | Carrageenan-induced paw edema | The tested compounds did not significantly reduce paw edema. | pensoft.netpensoft.net |

The emergence of multidrug-resistant bacteria has created an urgent need for new antimicrobial agents, and pyrrole-based compounds have emerged as a promising area of research. acgpubs.org The pyrrole scaffold is present in various natural and synthetic compounds with demonstrated antibacterial and antifungal activities. nih.govbiointerfaceresearch.com

Several studies have synthesized and evaluated this compound derivatives for their antimicrobial potential. A series of chalcone-clubbed 2,4-dimethyl-1H-pyrrole-3-carboxamide derivatives showed potential against Candida albicans. researchgate.net Another study found that a specific trifluoroethyl ester derivative of this compound exhibited potent antibacterial activity against Gram-positive bacteria Bacillus subtilis and Staphylococcus aureus. researchgate.net Similarly, pyrazoline-conjugated derivatives showed potential antimicrobial activity with significant growth inhibition. nih.gov

The synthesis of 5-chloro-4-(1,3-oxazol-5-yl)-1Н-pyrrole-3-carboxamides has yielded compounds with high anti-staphylococcal and antifungal activities. biointerfaceresearch.com The introduction of different substituents onto the pyrrole ring has been shown to modulate the antimicrobial spectrum and potency. acgpubs.org For example, some 1-arylmethyl-4-aryl-1H-pyrrole-3-carboxylic acid analogues demonstrated activity against Staphylococcus species. mdpi.com These findings highlight the value of the this compound scaffold as a template for designing novel antimicrobial agents. researchgate.net

Antiviral Activity (e.g., HIV-1 Integrase Inhibition)

The this compound framework is a key component in the design of potent antiviral agents, particularly inhibitors of the human immunodeficiency virus type 1 (HIV-1) integrase. This viral enzyme is essential for the replication of HIV, as it catalyzes the insertion of the viral DNA into the host cell's genome through two critical steps: 3'-processing and strand transfer. plos.orgacs.org Inhibition of this enzyme effectively halts the viral life cycle, making it a prime target for antiretroviral therapy.

Researchers have successfully synthesized various derivatives incorporating the pyrrole scaffold that exhibit significant anti-HIV-1 activity. For instance, bicyclic compounds like 2-(3-chloro-4-fluorobenzyl)-7-hydroxy-1H-pyrrolo[3,4-c]pyridine-1,3,6(2H,5H)-trione derivatives have been shown to inhibit the strand transfer reaction with IC50 values in the low micromolar range. acs.org Similarly, 7-hydroxy-1,3-dioxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-4-carboxylates have demonstrated moderate to potent activity against HIV-1 replication, with some derivatives showing EC50 values below 10 µM. acs.org

Another class of highly potent allosteric HIV-1 integrase inhibitors (ALLINIs) is based on a pyrrolopyridine scaffold. plos.org One such compound, STP0404, displayed remarkable efficacy with an IC50 of 0.41 nM against the HIV-1NL4-3 strain in human peripheral blood mononuclear cells (PBMCs). plos.org Furthermore, other studies have identified compounds like the 2-(quinolin-3-yl) acetic acid derivative 27 which inhibits HIV-1 replication with an EC50 value of 17 μM. mdpi.com In addition to integrase, 4-oxo derivatives of pyrrole-3-carboxylic acids have also been investigated as inhibitors of HIV-1 protease, another critical viral enzyme. fishersci.fi

| Compound Class/Name | Target Enzyme | Activity Measurement | Potency |

| Pyrrolo[3,4-c]pyridine-1,3,6-trione derivatives | HIV-1 Integrase | IC50 (Strand Transfer) | 6–22 μM acs.org |

| Pyrrolopyridine-based ALLINI (STP0404) | HIV-1 Integrase | IC50 | 0.41 nM (in PBMCs) plos.org |

| 2-(Quinolin-3-yl) acetic acid derivative 22 | HIV-1 Integrase | EC50 | 58 µM mdpi.com |

| 2-(Quinolin-3-yl) acetic acid derivative 27 | HIV-1 Integrase | EC50 | 17 µM mdpi.com |

| 4-Oxo-pyrrole-3-carboxylic acid derivatives | HIV-1 Protease | - | Noted inhibitory activity fishersci.fi |

Antihypertensive Agents